molecular formula C10H5BrF3N B094890 4-Bromo-2-(trifluoromethyl)quinoline CAS No. 18706-25-7

4-Bromo-2-(trifluoromethyl)quinoline

Cat. No. B094890
CAS RN: 18706-25-7
M. Wt: 276.05 g/mol
InChI Key: JRTGGNDDSKKPQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H5BrF3N . It appears as a solid and is typically stored in an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The InChI code for 4-Bromo-2-(trifluoromethyl)quinoline is 1S/C10H5BrF3N/c11-7-5-9(10(12,13)14)15-8-4-2-1-3-6(7)8/h1-5H . This provides a standardized way to represent the molecule’s structure.


Physical And Chemical Properties Analysis

4-Bromo-2-(trifluoromethyl)quinoline has a density of 1.7±0.1 g/cm3, a boiling point of 268.9±35.0 °C at 760 mmHg, and a molar refractivity of 54.9±0.3 cm3 . It also has a molar volume of 166.5±3.0 cm3 and a surface tension of 37.9±3.0 dyne/cm .

Scientific Research Applications

Chemical Synthesis

It is a solid substance stored in an inert atmosphere at 2-8°C . It is used in various chemical synthesis processes. For instance, it can be obtained from the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoro acetoacetate .

Drug Design

Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . “4-Bromo-2-(trifluoromethyl)quinoline” being a derivative of quinoline, can be assumed to have similar properties and thus can be used in drug design.

Medicinal Chemistry Research

Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research . “4-Bromo-2-(trifluoromethyl)quinoline”, as a quinoline derivative, can be used in medicinal chemistry research for the development of new drugs .

Anti-Cancer Agent

Quinoline-based compounds have been reported to be potent anti-cancer agents . Therefore, “4-Bromo-2-(trifluoromethyl)quinoline” could potentially be used in the development of anti-cancer drugs .

Pharmacological Applications

The pharmacological applications of quinoline motifs are vast . As a quinoline derivative, “4-Bromo-2-(trifluoromethyl)quinoline” could be used in various pharmacological applications .

Future Drug Development

The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . “4-Bromo-2-(trifluoromethyl)quinoline” could potentially be used in the development of these novel drugs .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and not be inhaled . It should be stored in a well-ventilated place and kept tightly closed .

Mechanism of Action

Target of Action

It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its primary targets could be transition metal catalysts involved in carbon–carbon bond formation .

Mode of Action

In the context of sm cross-coupling reactions, it can be inferred that the compound may interact with its targets (transition metal catalysts) through oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from the transition metal catalyst to form a new metal-carbon bond, while transmetalation involves the transfer of organic groups from boron to the transition metal .

Biochemical Pathways

Given its use in sm cross-coupling reactions, it can be inferred that it plays a role in the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

Given its use in sm cross-coupling reactions, it can be inferred that it plays a role in the formation of carbon–carbon bonds, which are fundamental to the structure of many organic compounds .

Action Environment

The action of 4-Bromo-2-(trifluoromethyl)quinoline can be influenced by various environmental factors. For instance, it is recommended to handle the compound in a well-ventilated place to avoid inhalation of dust and aerosols . It is also recommended to store the compound in a dry, cool, and well-ventilated place . The compound is incompatible with strong oxidizing agents .

properties

IUPAC Name

4-bromo-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3N/c11-7-5-9(10(12,13)14)15-8-4-2-1-3-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTGGNDDSKKPQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506043
Record name 4-Bromo-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(trifluoromethyl)quinoline

CAS RN

18706-25-7
Record name 4-Bromo-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BROMO-2-(TRIFLUOROMETHYL)QUINOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Trifluoromethyl cinchoninic acid, and substituted 2-trifluoromethyl cinchoninic acids, are known plant growth regulating materials. Such compounds can be prepared, as disclosed by B. M. Pinder and A. Burger (J. Med. Chem, 11, pp 267-269 (1968), by condensation of aniline, or a substituted aniline, with ethyl 4,4,4-trifluoroacetoacetate in the presence of polyphosphoric acid to produce a 2-trifluoromethyl-4-hydroxyquinoline from which the desired 2-trifluoromethyl cinchoninic acid can be obtained by two alternative procedures. In the first of such procedures, the 2-trifluoromethyl-4-hydroxyquinoline is brominated with phosphorus oxybromide to produce the corresponding 2-trifluoromethyl-4-bromoquinoline which is then reacted with n-butyllithium to produce a lithioquinoline which can in turn be treated with dry carbon dioxide to produce the desired 2-trifluoromethyl cinchoninic acid. In the second of such procedures, the 2-trifluoromethyl-4-hydroxyquinoline is chlorinated with phosphorus oxychloride and the resulting 2-trifluoromethyl-4-chloroquinoline is reacted with cuprous cyanide in N-methylpyrrolidone to convert it to the corresponding nitrile which is then hydrolyzed to the desired 2-trifluoromethyl cinchoninic acid. However, not only are both these procedures complex and involved, but they involve the use of corrosive materials such as phosphorus oxybromide and phosphorus oxychloride as well as air- and water-sensitive materials such as butyllithium and copper cyanide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-(trifluoromethyl)quinoline
Reactant of Route 2
4-Bromo-2-(trifluoromethyl)quinoline
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-(trifluoromethyl)quinoline
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-(trifluoromethyl)quinoline
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-(trifluoromethyl)quinoline
Reactant of Route 6
4-Bromo-2-(trifluoromethyl)quinoline

Q & A

Q1: What are the main synthetic routes to obtain 4-Bromo-2-(trifluoromethyl)quinoline?

A1: 4-Bromo-2-(trifluoromethyl)quinoline can be efficiently synthesized starting from readily available anilines and ethyl 4,4,4-trifluoroacetoacetate. [] The process involves a two-step sequence:

  1. Bromination: The 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones are then brominated to afford the desired 4-Bromo-2-(trifluoromethyl)quinoline. []

Q2: Why is 4-Bromo-2-(trifluoromethyl)quinoline considered a valuable building block in organic synthesis?

A2: 4-Bromo-2-(trifluoromethyl)quinoline serves as a versatile building block due to the presence of the bromine atom at the 4-position. This bromine atom can be readily substituted with various functional groups via different organometallic transformations. [] Specifically, it readily undergoes halogen/metal exchange reactions with butyllithium, generating 2-trifluoromethyl-4-quinolyllithiums. [, ] These lithiated intermediates can then react with a wide range of electrophiles, enabling the introduction of diverse functionalities at the 4-position. [] This versatility makes 4-Bromo-2-(trifluoromethyl)quinoline an attractive starting material for the synthesis of more complex molecules, particularly those with potential biological activity.

Q3: How does the presence of the trifluoromethyl group influence the reactivity of 4-Bromo-2-(trifluoromethyl)quinoline?

A3: The trifluoromethyl group in 4-Bromo-2-(trifluoromethyl)quinoline plays a crucial role in directing the regioselectivity of chemical reactions. It exhibits a buttressing effect, influencing the accessibility of nearby positions for chemical attack. [] For instance, while lithium 2,2,6,6-tetramethylpiperidide typically abstracts a proton from the 4-position of 3-bromobenzotrifluoride, in the case of 4-Bromo-2-(trifluoromethyl)quinoline, deprotonation occurs selectively at the position flanked by both the bromine and the trifluoromethyl group. [] This regioselectivity highlights the importance of the trifluoromethyl group in controlling the reactivity of 4-Bromo-2-(trifluoromethyl)quinoline and enabling the selective functionalization of the molecule.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.